molecular formula C17H14N2OS B13986806 6,6-Diphenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-one CAS No. 42748-70-9

6,6-Diphenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-one

Cat. No.: B13986806
CAS No.: 42748-70-9
M. Wt: 294.4 g/mol
InChI Key: FYIWQGOPDHFVJD-UHFFFAOYSA-N
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Description

6,6-Diphenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-one is a heterocyclic compound that belongs to the class of imidazo[2,1-b][1,3]thiazoles This compound is characterized by its fused ring structure, which includes both imidazole and thiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6-Diphenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-one typically involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds. One common method is the reaction of (2Z)-1,3-diaryl-4-bromobut-2-en-1-one derivatives with 2-aminothiazoles under mild conditions. The product is formed upon heating the reagent mixture in benzene for 2-4 hours .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

6,6-Diphenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the heterocyclic core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted derivatives depending on the reagents and conditions used.

Scientific Research Applications

6,6-Diphenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-one has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,6-Diphenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-one stands out due to its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Its unique fused ring structure also provides additional opportunities for functionalization and application in various fields.

Properties

CAS No.

42748-70-9

Molecular Formula

C17H14N2OS

Molecular Weight

294.4 g/mol

IUPAC Name

6,6-diphenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-one

InChI

InChI=1S/C17H14N2OS/c20-15-17(13-7-3-1-4-8-13,14-9-5-2-6-10-14)18-16-19(15)11-12-21-16/h1-10H,11-12H2

InChI Key

FYIWQGOPDHFVJD-UHFFFAOYSA-N

Canonical SMILES

C1CSC2=NC(C(=O)N21)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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